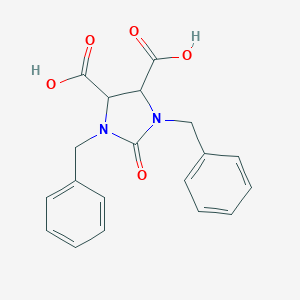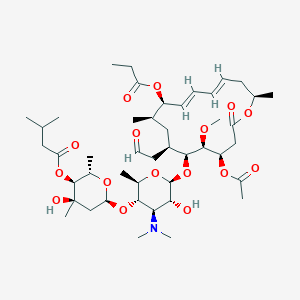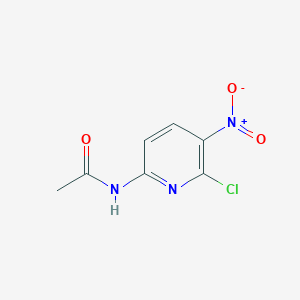
FC 429
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- is a complex organic compound with the molecular formula C18H24N2. It is a derivative of phenethylamine, characterized by the presence of a benzyl group, a dimethylamino group, and an ethyl group attached to the alpha carbon. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- typically involves multiple steps. One common method includes the alkylation of phenethylamine with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted phenethylamine derivatives
Scientific Research Applications
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological systems, including its effects on neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other complex molecules
Mechanism of Action
The mechanism of action of Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of neurotransmitter pathways. The compound’s effects are mediated through binding to specific receptors, leading to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the benzyl and dimethylamino groups.
N-Benzylphenethylamine: Similar structure but without the dimethylamino group.
N,N-Dimethylphenethylamine: Lacks the benzyl group but contains the dimethylamino group.
Uniqueness
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
102586-21-0 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20-15-16-11-7-5-8-12-16)19(21(2)3)17-13-9-6-10-14-17/h5-14,18-20H,4,15H2,1-3H3 |
InChI Key |
SVLHBGQWBVOVKE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
Synonyms |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















